

Spectroscopic Profile of 2,5-Difluoromandelic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Difluoromandelic acid

Cat. No.: B1297450

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for **2,5-Difluoromandelic acid** is limited. This guide provides predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The experimental protocols detailed herein are generalized best practices for the analysis of aromatic carboxylic acids.

Introduction

2,5-Difluoromandelic acid is a fluorinated aromatic alpha-hydroxy acid. The presence of two fluorine atoms on the phenyl ring is expected to significantly influence its chemical and physical properties, including its spectroscopic characteristics. As a valuable building block in medicinal chemistry, a thorough understanding of its structural features through spectroscopic analysis is crucial for its application in drug design and development. This document serves as a technical guide to the anticipated spectroscopic data and the methodologies for its acquisition.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for **2,5-Difluoromandelic acid**. These predictions are derived from the known spectral data of closely related analogs such as 2-fluoromandelic acid, 3,5-difluoromandelic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2,5-Difluoromandelic Acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~11-13	Singlet (broad)	1H	-COOH
~7.1-7.4	Multiplet	3H	Ar-H
~5.2	Singlet	1H	-CH(OH)
~3.5-4.5	Singlet (broad)	1H	-OH

Table 2: Predicted ^{13}C NMR Data for **2,5-Difluoromandelic Acid**

Chemical Shift (δ) ppm	Assignment
~170-175	-COOH
~155-160 (d, ^{1}JCF)	C-F
~153-158 (d, ^{1}JCF)	C-F
~115-130	Ar-C
~70	-CH(OH)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2,5-Difluoromandelic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid)
1700-1730	Strong	C=O stretch (carboxylic acid)
~3400	Medium, Broad	O-H stretch (alcohol)
1600, 1480	Medium	C=C stretch (aromatic)
1200-1300	Strong	C-O stretch
1100-1200	Strong	C-F stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2,5-Difluoromandelic Acid**

m/z	Ion
188.03	[M] ⁺ (Molecular Ion)
171.03	[M-OH] ⁺
143.03	[M-COOH] ⁺
123.02	[M-COOH-HF] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

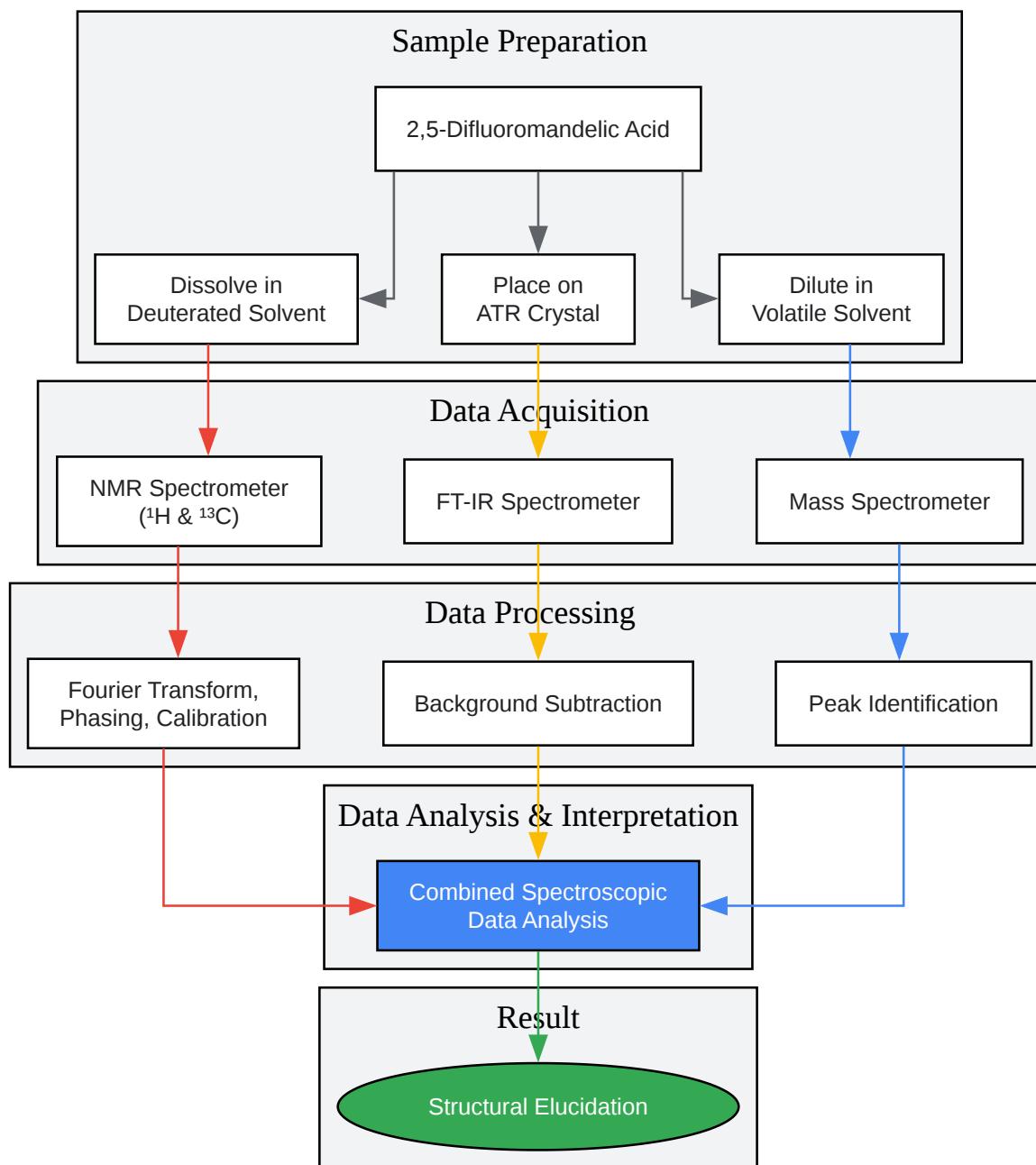
NMR Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of **2,5-Difluoromandelic acid**.

- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field instrument.
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-15 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher.
 - Pulse Sequence: Proton-decoupled experiment.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
 - Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **2,5-Difluoromandelic acid** sample directly onto the ATR crystal.
- Data Acquisition:
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
 - Record the background spectrum of the empty ATR crystal.
 - Record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The typical spectral range is 4000-400 cm^{-1} .
- Data Processing:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Identify and label the significant absorption peaks.


Mass Spectrometry (Electrospray Ionization - ESI)

- Sample Preparation:
 - Prepare a dilute solution of **2,5-Difluoromandelic acid** (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
 - Further dilute this stock solution to a final concentration of approximately 1-10 $\mu\text{g}/\text{mL}$ with the same solvent.

- Instrument Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 μ L/min.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation.
- Data Acquisition and Analysis:
 - Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
 - Identify the molecular ion peak ($[M-H]^-$ in negative mode or $[M+H]^+$ in positive mode) and any significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a chemical compound like **2,5-Difluoromandelic acid** using multiple spectroscopic techniques.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2,5-Difluoromandelic Acid: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1297450#spectroscopic-data-of-2-5-difluoromandelic-acid-nmr-ir-ms\]](https://www.benchchem.com/product/b1297450#spectroscopic-data-of-2-5-difluoromandelic-acid-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com